

# Spectroscopic Profile of 3,4-Dichlorobenzophenone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **3,4-Dichlorobenzophenone**

Cat. No.: **B123610**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Dichlorobenzophenone**, a key intermediate in various chemical syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.

## Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **3,4-Dichlorobenzophenone**, providing a detailed fingerprint for its structural identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

Proton NMR provides information about the different types of protons in a molecule and their immediate electronic environment.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment       |
|------------------------------------|--------------|-----------------------------|------------------|
| 7.80 - 7.75                        | m            |                             | Aromatic Protons |
| 7.68 - 7.62                        | m            |                             | Aromatic Protons |
| 7.55 - 7.49                        | m            |                             | Aromatic Protons |

Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets. Advanced 2D NMR techniques would be required for unambiguous assignment.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment              |
|---------------------------------|-------------------------|
| 194.5                           | C=O (Carbonyl)          |
| 137.9                           | Aromatic C-Cl           |
| 135.8                           | Aromatic C-Cl           |
| 133.0                           | Aromatic CH             |
| 132.8                           | Aromatic C (quaternary) |
| 130.8                           | Aromatic CH             |
| 130.1                           | Aromatic CH             |
| 129.9                           | Aromatic CH             |
| 128.8                           | Aromatic CH             |
| 127.3                           | Aromatic CH             |

Note: The assignments are based on typical chemical shift ranges for substituted benzophenones. Definitive assignments would require further experimental data, such as DEPT or 2D NMR spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                          |
|--------------------------------|---------------|-------------------------------------|
| ~1660                          | Strong        | C=O (Ketone) stretching             |
| ~1590, 1570, 1470              | Medium-Strong | C=C Aromatic ring stretching        |
| ~1280                          | Medium        | C-C stretching                      |
| ~830, 810                      | Strong        | C-H out-of-plane bending (aromatic) |
| ~740, 700                      | Strong        | C-Cl stretching                     |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS).[\[1\]](#)

| m/z | Relative Intensity (%) | Assignment                                       |
|-----|------------------------|--|
| 250 | 100                    | [M] <sup>+</sup> (Molecular ion)                 |
| 249 | 20                     | [M-H] <sup>+</sup>                               |
| 175 | 30                     | [M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>  |
| 139 | 80                     | [C <sub>7</sub> H <sub>4</sub> ClO] <sup>+</sup> |
| 111 | 40                     | [C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>  |
| 105 | 60                     | [C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>  |
| 77  | 90                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>    |

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3,4-Dichlorobenzophenone** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.
- Gently agitate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum, typically using a single pulse experiment.
- Acquire the  $^{13}\text{C}$  NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

### Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

As **3,4-Dichlorobenzophenone** is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for analysis.

- Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3,4-Dichlorobenzophenone** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

## Mass Spectrometry (GC-MS)

Sample Preparation:

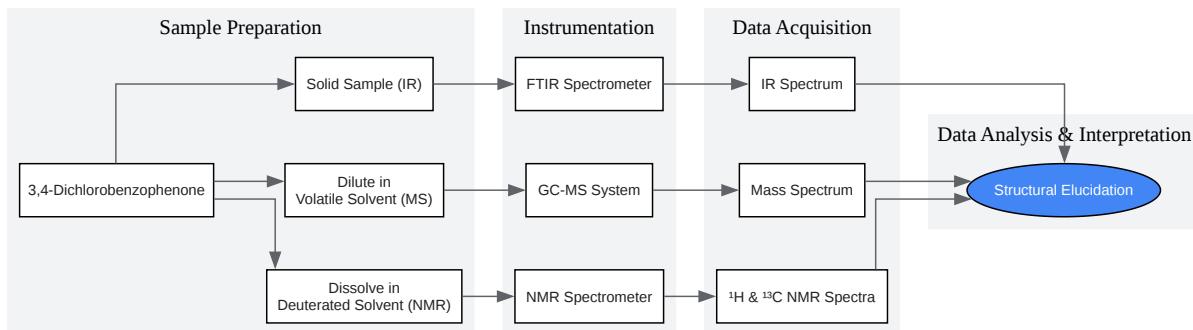
- Prepare a dilute solution of **3,4-Dichlorobenzophenone** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- Transfer the solution to a 2 mL autosampler vial and cap it.

Data Acquisition:

- Set the appropriate GC-MS method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
- The gas chromatograph separates the components of the sample, and the mass spectrometer records the mass spectrum of the eluting **3,4-Dichlorobenzophenone**.

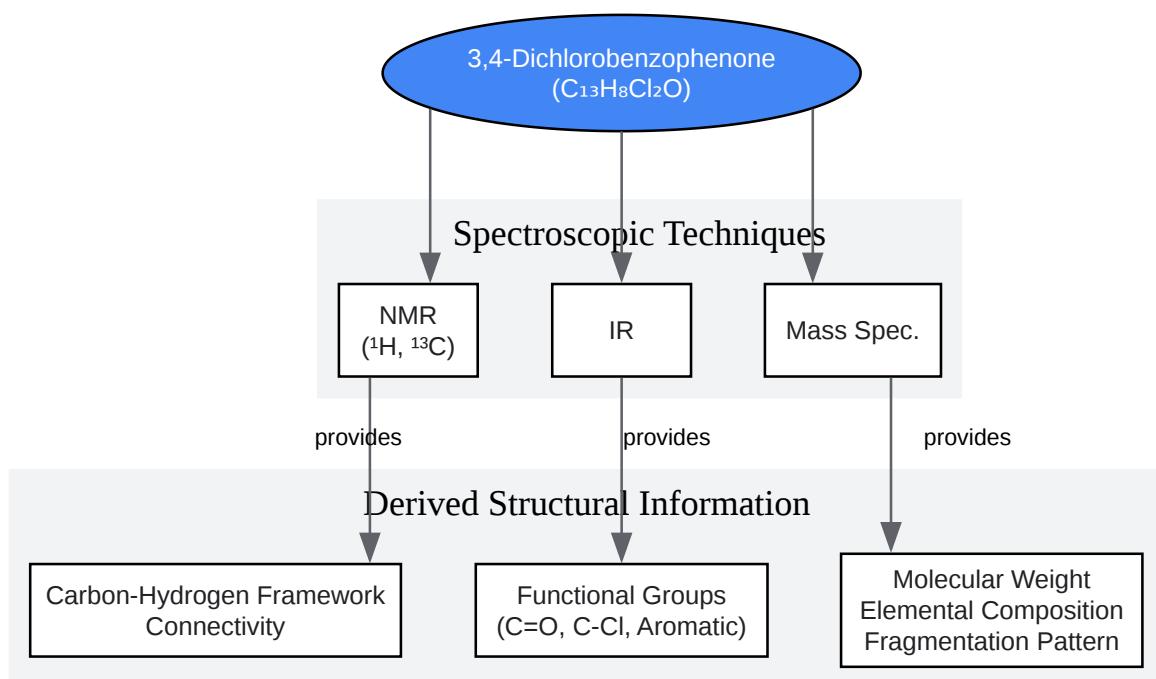
## Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **3,4-Dichlorobenzophenone**.



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Caption: General workflow for the spectroscopic analysis of **3,4-Dichlorobenzophenone**.



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Caption: Relationship between spectroscopic techniques and derived structural information.

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## References

- 1. 3,4-Dichlorobenzophenone | C<sub>13</sub>H<sub>8</sub>Cl<sub>2</sub>O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
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